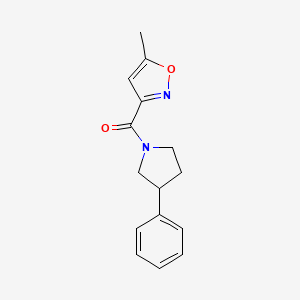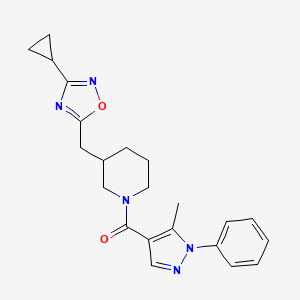![molecular formula C5H10N2O2S B2934927 [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine CAS No. 1566709-32-7](/img/structure/B2934927.png)
[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine” is a chemical compound with the CAS Number: 1566709-32-7 . It has a molecular weight of 162.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine” is1S/C5H10N2O2S/c1-4-5(2,3)7-10(6,8)9/h1,7H,2-3H3,(H2,6,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine” is a powder that is stored at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the current search results .Applications De Recherche Scientifique
Synthesis of Dioxolanes and Thiadiazines
[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine has been utilized in the synthesis of dioxolanes and thiadiazines, which are important in the development of new pharmaceutical compounds . These chemical structures are known for their potential in creating drugs with soporific, anticonvulsant, and antiepileptic properties .
Development of Antiepileptic Drugs
This compound has been specifically mentioned in the context of antiepileptic drug development. It is a key ingredient in the synthesis of Carbatin, an antiepileptic drug that has undergone clinical trials and was approved for industrial production in the former USSR .
Chemical Degradation Studies
The stability of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine in aggressive media, such as the human gastric environment, has been a subject of study. This is crucial for understanding the degradation and transformation of pharmaceuticals within the body .
Biotransformation Research
Research into the biotransformation of drugs often involves [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine. This process is vital for determining how drugs are metabolized into excretable products and their subsequent effects on the human body .
Material Science Applications
While specific applications in material science are not detailed in the search results, the compound’s presence in databases suggests its potential use in material science research, particularly in the synthesis of new materials or coatings .
Chemical Synthesis
The compound is involved in various chemical synthesis processes. Its structure allows for the creation of complex molecules, which can be applied in the synthesis of diverse chemical products .
Analytical Chemistry
In analytical chemistry, [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine could be used as a standard or reagent due to its well-defined structure and properties .
Chromatography
Though not explicitly mentioned, compounds like [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine may be used in chromatography as reference compounds or in the development of chromatographic methods .
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-methyl-3-(sulfamoylamino)but-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4-5(2,3)7-10(6,8)9/h1,7H,2-3H3,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRGAQUMWCXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2934845.png)
![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)

![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)


![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)


![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)